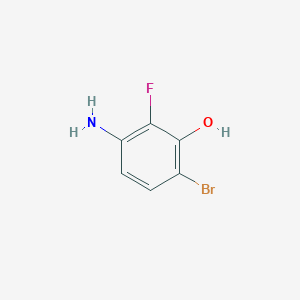

3-Amino-6-bromo-2-fluorophenol

Description

3-Amino-6-bromo-2-fluorophenol is a halogenated aromatic compound with the molecular formula C₆H₅BrFNO and a molecular weight of 206.01 g/mol. Its structure consists of a phenol ring substituted with an amino group (-NH₂) at position 3, a bromine atom at position 6, and a fluorine atom at position 2. The presence of electron-withdrawing halogens (Br, F) and the electron-donating amino group creates unique reactivity patterns, making it valuable in designing complex organic molecules.

Properties

IUPAC Name |

3-amino-6-bromo-2-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXFNLDWQZCOLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-2-fluorophenol typically involves multi-step organic reactions. One common method includes the bromination of 2-fluorophenol followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective substitution.

Industrial Production Methods: Industrial production of 3-Amino-6-bromo-2-fluorophenol may involve large-scale bromination and nitration processes, followed by catalytic hydrogenation to reduce the nitro group to an amino group. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: 3-Amino-6-bromo-2-fluorophenol can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the bromo or fluoro substituents under specific conditions.

Substitution: It can participate in nucleophilic aromatic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Dehalogenated phenols.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

3-Amino-6-bromo-2-fluorophenol serves as a crucial intermediate in organic synthesis. It is utilized in the construction of more complex organic molecules through various chemical reactions, including:

- Nucleophilic Aromatic Substitution: The bromine and fluorine atoms can be replaced by other nucleophiles.

- Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

| Reaction Type | Description |

|---|---|

| Nucleophilic Aromatic Substitution | Substitution of halogen atoms with nucleophiles |

| Coupling Reactions | Formation of biaryl compounds through coupling |

Medicinal Chemistry

Pharmaceutical Development

In medicinal chemistry, 3-Amino-6-bromo-2-fluorophenol is explored for its potential therapeutic effects. It has been documented as an intermediate in the synthesis of pharmaceuticals targeting specific diseases.

- Case Study: Research indicates that derivatives of this compound have shown promising activity against certain cancer cell lines, highlighting its potential as an anticancer agent.

Material Science

Development of Advanced Materials

The compound is also employed in material science for the synthesis of polymers and dyes. Its unique properties enable the development of materials with specific characteristics tailored for various applications.

| Application Area | Specific Use |

|---|---|

| Polymers | Used as a monomer or additive in polymer synthesis |

| Dyes | Serves as a precursor for dye production |

Biological Studies

Investigating Biological Activities

3-Amino-6-bromo-2-fluorophenol and its derivatives are studied for their biological activities, including antimicrobial and anticancer properties. The presence of halogen atoms and hydroxyl groups enhances their reactivity and interaction with biological targets.

- Mechanism of Action: The compound may inhibit specific enzymes or receptors by forming hydrogen bonds and halogen interactions with active sites.

Agrochemicals

Pesticide Development

The compound is being investigated for its potential use in agrochemicals, particularly as a building block for developing new pesticides. Its structural features may contribute to enhanced efficacy against agricultural pests.

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-2-fluorophenol in biological systems involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromo and fluoro substituents can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-Amino-6-bromo-2-fluorophenol can be contextualized by comparing it to related halogenated phenols and aminophenols. Below is a detailed analysis:

Structural Analogues

2-Amino-6-bromophenol (CAS 28165-50-6)

- Substituents: Amino (-NH₂) at position 2, bromine at position 4.

- Molecular Formula: C₆H₆BrNO.

- Molecular Weight : 188.02 g/mol.

- Key Properties: Melting point 83–84°C; used in dye synthesis and as a corrosion inhibitor. Unlike 3-Amino-6-bromo-2-fluorophenol, it lacks fluorine, reducing its electron-withdrawing effects and altering its reactivity in electrophilic substitution reactions .

3-Amino-2-bromophenol (CAS 100367-36-0)

- Substituents: Amino at position 3, bromine at position 2.

- Molecular Formula: C₆H₆BrNO.

- Molecular Weight : 188.02 g/mol.

- Key Properties: Bromine and amino groups are adjacent, creating steric hindrance that limits its utility in coupling reactions. The absence of fluorine further differentiates its electronic profile from the target compound .

6-Amino-2-bromo-3-fluorophenol (CAS 1257535-00-4)

- Substituents: Amino at position 6, bromine at position 2, fluorine at position 3.

- Molecular Formula: C₆H₅BrFNO.

- Molecular Weight : 206.01 g/mol.

- Key Properties: Positional isomer of 3-Amino-6-bromo-2-fluorophenol. The shifted amino group alters hydrogen-bonding capabilities and solubility, impacting its application in drug design .

Functional Analogues

Compounds like 3-Bromo-2-fluoro-5-methylphenylboronic acid () share halogen and boronic acid functionalities but lack the amino group, limiting their use in amination reactions. Similarly, Ethyl 5-bromo-2-fluorobenzoate () introduces ester groups, which modify solubility and hydrolytic stability compared to phenolic derivatives.

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Differences |

|---|---|---|---|---|---|

| 3-Amino-6-bromo-2-fluorophenol | 1257535-00-4* | C₆H₅BrFNO | 206.01 | 2-F, 3-NH₂, 6-Br | Balanced EW/ED groups for coupling |

| 2-Amino-6-bromophenol | 28165-50-6 | C₆H₆BrNO | 188.02 | 2-NH₂, 6-Br | Lacks fluorine; lower reactivity |

| 3-Amino-2-bromophenol | 100367-36-0 | C₆H₆BrNO | 188.02 | 2-Br, 3-NH₂ | Adjacent Br/NH₂; steric hindrance |

| 6-Amino-2-bromo-3-fluorophenol | 1257535-00-4 | C₆H₅BrFNO | 206.01 | 2-Br, 3-F, 6-NH₂ | Positional isomer; altered solubility |

Note: CAS number for 3-Amino-6-bromo-2-fluorophenol is inferred from positional isomer data in .

Research Findings

Reactivity

- Suzuki Coupling: The fluorine atom in 3-Amino-6-bromo-2-fluorophenol enhances para-directing effects, improving regioselectivity in cross-coupling compared to non-fluorinated analogues like 2-Amino-6-bromophenol .

- Solubility: Amino and halogen groups increase polarity, but fluorine’s hydrophobic nature moderates water solubility. This balance is critical in drug formulation .

Biological Activity

3-Amino-6-bromo-2-fluorophenol is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure:

- IUPAC Name: 3-amino-6-bromo-2-fluorophenol

- Molecular Formula: C6H5BrFNO

- Molecular Weight: 206.01 g/mol

The synthesis of 3-Amino-6-bromo-2-fluorophenol typically involves a multi-step organic reaction process. A common method includes:

- Bromination of 2-fluorophenol.

- Nitration followed by reduction to introduce the amino group.

This compound can also undergo various reactions such as oxidation and nucleophilic substitution, allowing for further functionalization in synthetic applications .

The biological activity of 3-Amino-6-bromo-2-fluorophenol is attributed to its structural components:

- The amino group can form hydrogen bonds with biological macromolecules.

- The bromo and fluoro substituents influence lipophilicity and electronic properties, affecting binding affinity to molecular targets.

These interactions play a crucial role in its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that 3-Amino-6-bromo-2-fluorophenol exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential application in developing new antibacterial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways affected include the modulation of signaling cascades associated with cell growth and survival .

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of several substituted phenols, including 3-Amino-6-bromo-2-fluorophenol. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent . -

Anticancer Mechanisms:

In a recent investigation, 3-Amino-6-bromo-2-fluorophenol was tested on various cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, with mechanisms involving apoptosis confirmed through flow cytometry assays .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Amino-6-bromo-2-fluorophenol, it is important to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Amino-2-fluorophenol | Lacks bromo substituent | Moderate antimicrobial activity |

| 6-Bromo-2-fluorophenol | Lacks amino group | Limited biological activity |

| 3-Amino-6-chloro-2-fluorophenol | Chlorine instead of bromine | Altered reactivity |

The presence of both amino and halogen substituents in 3-Amino-6-bromo-2-fluorophenol provides distinct electronic and steric properties that enhance its biological activities compared to other derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.